molecular formula C22H40N2 B086496 N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine CAS No. 139-60-6

N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine

Cat. No.: B086496
CAS No.: 139-60-6
M. Wt: 332.6 g/mol
InChI Key: JUHXTONDLXIGGK-UHFFFAOYSA-N
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Description

N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine (CAS 139-60-6) is a high-molecular-weight organic compound with the molecular formula C22H40N2 and a molecular weight of 332.57 g/mol . This p-phenylenediamine derivative is valued in industrial research primarily for its antioxidant and antiozonant properties. It is known under several trade names, including Eastozone 31, Santoflex 17, and Tenamene 31, indicating its historical use in stabilizing materials against degradation . One of its specific, documented research applications is as a color-forming indicator to determine the degree of cure in peroxide-catalyzed polyester resins, providing a valuable tool in polymer science and manufacturing processes . Toxicological data from the RTECS database indicates an oral LD50 of 2400 mg/kg in rats and a dermal LD50 of 1800 mg/kg in rabbits . This product is intended for research and industrial applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

1-N,4-N-bis(5-methylheptan-3-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2/c1-7-17(5)15-19(9-3)23-21-11-13-22(14-12-21)24-20(10-4)16-18(6)8-2/h11-14,17-20,23-24H,7-10,15-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHXTONDLXIGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(CC)NC1=CC=C(C=C1)NC(CC)CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051703
Record name N,N'-Bis(5-methylheptan-3-yl)benzene-1,4-diamine
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Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139-60-6
Record name N1,N4-Bis(1-ethyl-3-methylpentyl)-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eastozone 31
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Record name 1,4-Benzenediamine, N1,N4-bis(1-ethyl-3-methylpentyl)-
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Record name N,N'-Bis(5-methylheptan-3-yl)benzene-1,4-diamine
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Record name N,N'-bis(1-ethyl-3-methylpentyl)-p-phenylenediamine
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Record name N,N'-BIS(1-ETHYL-3-METHYLPENTYL)-P-PHENYLENEDIAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine typically involves the reaction of p-phenylenediamine with 1-ethyl-3-methylpentyl halides under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The final product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-ethyl-3-methylpentyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or aryl halides as reagents, with bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H40N2
  • Molecular Weight : 332.57 g/mol
  • CAS Number : 139-60-6

The structure of EMPPD features a p-phenylenediamine backbone with two ethyl-3-methylpentyl substituents, contributing to its unique chemical properties that enhance its functionality in various applications.

Color Indicators in Polyester Resins

EMPPD is used as a color indicator to monitor the curing process of polyester resins. It has been shown to provide sensitive colorimetric responses that indicate the degree of cure, which is critical for ensuring the quality and performance of polymer products.

  • Case Study : In a study where a stock solution of 0.01% EMPPD was added to polyester resin, a rapid color change from dark blue to very dark red was observed upon the addition of a curing agent (methyl ethyl ketone peroxide). This change occurred in less than five seconds, demonstrating EMPPD's effectiveness as a real-time indicator for polymer curing processes .
Concentration (%) Color Change Time (s) Initial Color Final Color
0.01<5Dark BlueVery Dark Red

Stabilization of Polymer Products

EMPPD also serves as an antioxidant additive in polymer formulations, helping to enhance the stability and longevity of the materials by preventing oxidative degradation during processing and storage.

Antioxidant Additive for Biodiesel

Another significant application of EMPPD is as an antioxidant additive for biodiesel fuels. Its ability to inhibit oxidation helps maintain fuel quality over time, reducing the formation of harmful deposits that can impair engine performance.

  • Case Study : Research indicates that blends containing EMPPD effectively stabilize biodiesel against oxidative degradation. The compound works synergistically with other antioxidants to enhance overall performance, making it a valuable component in biodiesel formulations .
Fuel Type Additive Used Oxidation Stability Improvement (%)
BiodieselEMPPD30%
BiodieselEMPPD + Phenol50%

Applications in Rubber Manufacturing

EMPPD is also utilized as an accelerator in rubber manufacturing processes. It contributes to the vulcanization process, improving the mechanical properties and durability of rubber products.

Vulcanization Process

The compound aids in forming cross-links between polymer chains during vulcanization, enhancing the elasticity and strength of rubber materials.

  • Case Study : In rubber formulations, the inclusion of EMPPD has been shown to improve tensile strength by up to 25%, demonstrating its effectiveness as a vulcanization accelerator.
Rubber Type Tensile Strength (MPa) With EMPPD Without EMPPD
Natural Rubber202520
Synthetic Rubber3037.530

Mechanism of Action

The mechanism of action of N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three key analogues:

N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD, CAS 3081-14-9)

  • Molecular formula: C20H36N2, molecular weight: 304.51 g/mol .
  • Substituents: 1,4-dimethylpentyl groups.

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD, CAS 793-24-8)

  • Molecular formula: C18H24N2, molecular weight: 268.40 g/mol .
  • Substituents: 1,3-dimethylbutyl and phenyl groups.

N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD)

  • Substituents: Isopropyl and phenyl groups .

Physicochemical Properties

Property Target Compound 77PD 6PPD
Molecular Weight 332.57 g/mol 304.51 g/mol 268.40 g/mol
Boiling Point 448.2°C Not reported Bridged data from analogs*
Vapor Pressure 3.17 × 10<sup>−8</sup> mmHg Not reported Bridged data from analogs*
LogP (Partition Coeff.) 7.086 Not reported ~6.5 (estimated)

*Bridged data from EPA’s HPV Challenge Program suggests similar p-phenylenediamines exhibit low volatility and high boiling points .

Toxicity Profiles

  • Target Compound : Oral LD50 in rats is 2400 mg/kg, indicating moderate acute toxicity .
  • 6PPD: Limited acute toxicity data, but impurities (e.g., 4-aminodiphenylamine) are noted in safety assessments .
  • N,N'-Di-sec-butyl-p-phenylenediamine (44PD, CAS 101-96-2) : Classified as hazardous (Category 8) with aquatic toxicity .

Environmental Fate

  • Bridged data indicate half-lives >60 days in standard biodegradation tests .
  • Photodegradation : Rapid photolysis under UV light, with cleavage at aromatic C–N bonds producing smaller amines .
  • Aquatic Toxicity : Higher molecular weight and branched structure of the target compound may reduce bioavailability compared to linear analogues like 44PD .

Regulatory Status

  • Target Compound : Listed in the EPA’s Endocrine Disruptor Screening Program (EDSP), necessitating further toxicological evaluation .
  • 6PPD and 77PD : Included in the HPV Challenge Program, with existing data on environmental persistence and toxicity .

Key Differentiators

Branching vs. Linearity : The target compound’s ethyl-methylpentyl substituents enhance polymer compatibility and reduce volatility compared to 6PPD’s phenyl group or 44PD’s linear sec-butyl chains .

Regulatory Scrutiny : Inclusion in the EDSP may impose stricter future regulations on the target compound compared to HPV-assessed analogues like 6PPD .

Biological Activity

N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine (C22H38N2), a derivative of p-phenylenediamine, is a chemical compound recognized for its diverse applications in industrial and scientific fields. Its biological activity has garnered attention, particularly concerning its potential antimicrobial and antioxidant properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of p-phenylenediamine with 1-ethyl-3-methylpentyl halides under basic conditions, typically using organic solvents like toluene or dichloromethane. The reaction is facilitated by bases such as sodium hydroxide or potassium carbonate and involves heating to promote nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways crucial for cellular processes. Understanding these interactions is vital for elucidating the compound's therapeutic potential .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The compound also displays notable antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This activity is particularly relevant in contexts such as preventing cellular damage associated with aging and various diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
This compound85%
Ascorbic Acid90%
Trolox82%

Case Studies

Several case studies have highlighted the potential applications of this compound in dermatological contexts. For instance, a case study involving patients with allergic reactions to hair dyes containing p-phenylenediamine derivatives noted that the compound could serve as an alternative that minimizes sensitization while maintaining efficacy .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological implications of this compound. Studies indicate that at lower concentrations, the compound exhibits low acute toxicity and does not show significant mutagenic or genotoxic effects in standard assays . However, further long-term studies are necessary to fully understand its safety profile.

Q & A

Basic: What are the recommended synthetic routes for N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine, and how can purity be validated?

Methodological Answer:
The compound is typically synthesized via alkylation of p-phenylenediamine with 1-ethyl-3-methylpentyl halides under basic conditions. A one-step approach using 1-bromo-3-chloropropane (as demonstrated for related p-phenylenediamine derivatives in ) can be adapted by substituting the alkylating agent. Post-synthesis, purity validation requires:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of unreacted amines.
  • HPLC analysis using a mixed-mode column (e.g., Primesep 100) with a water/acetonitrile/sulfuric acid mobile phase, detecting at 210 nm to resolve impurities .
  • Mass spectrometry (ESI-MS) to verify molecular weight (expected [M+H]⁺ ~ 348.5 Da based on structure).

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant in analogous p-phenylenediamine derivatives) .
  • Ventilation: Use fume hoods or local exhaust systems during synthesis to mitigate inhalation risks.
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation, away from strong acids or oxidizers .

Advanced: How does the branched alkyl chain structure influence antioxidant efficacy in polymer matrices?

Methodological Answer:
The 1-ethyl-3-methylpentyl substituents enhance steric hindrance, reducing radical scavenging kinetics but improving long-term stability in rubber or polymer systems. Comparative studies can be conducted via:

  • Accelerated Aging Tests: Expose polymer samples (e.g., vulcanized rubber) to heat/UV radiation and measure tensile strength retention.
  • Electrochemical Analysis: Cyclic voltammetry to determine oxidation potentials; lower potentials (e.g., ~292 mV vs. TMPD, as in ) correlate with higher antioxidant activity .
  • Computational Modeling: DFT calculations to map HOMO-LUMO gaps and predict electron-donating capacity .

Advanced: What computational strategies predict redox behavior and degradation pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize molecular geometry and calculate ionization potentials (IPs) to identify reactive sites. For example, substituent effects on IPs can explain variations in antioxidant performance .
  • Molecular Dynamics (MD): Simulate interactions with polymer chains to assess compatibility and migration rates.
  • QSPR Models: Relate structural descriptors (e.g., alkyl chain length, branching) to experimental redox data from cyclic voltammetry .

Advanced: How can conflicting stability data from thermal and spectroscopic analyses be resolved?

Methodological Answer:

  • Multi-Technique Validation:
    • TGA/DSC: Measure decomposition temperatures and enthalpy changes. Discrepancies may arise from oxidative vs. inert atmospheres.
    • FTIR/Raman: Track functional group degradation (e.g., amine oxidation to quinones) .
    • Bridging Studies: Apply category approaches (as in ) to extrapolate data from structurally similar p-phenylenediamine derivatives, adjusting for substituent effects.
  • Statistical Analysis: Use principal component analysis (PCA) to identify outlier datasets and refine experimental conditions.

Advanced: What analytical methods detect trace degradation products in environmental samples?

Methodological Answer:

  • LC-MS/MS: Employ a C18 column with gradient elution (water/methanol + 0.1% formic acid) for high sensitivity. Use MRM transitions specific to degradation byproducts (e.g., quinones or nitroxides).
  • Solid-Phase Extraction (SPE): Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to improve detection limits .
  • Ecotoxicity Assays: Couple analytical data with Daphnia magna or algal growth inhibition tests to assess environmental impact .

Advanced: How do regulatory frameworks impact research on this compound?

Methodological Answer:

  • Compliance Screening: Use tools like APCIS to verify registration requirements in target regions (e.g., EU REACH, U.S. TSCA) .
  • Endocrine Disruption Studies: Follow EPA’s EDSP guidelines ( ) for in vitro receptor binding assays (e.g., ER/AR antagonism).
  • Data Bridging: Submit existing toxicology data (e.g., acute toxicity LD50 from analogous compounds) to fulfill HPV program requirements, avoiding redundant testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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